molecular formula C8H15NO B13289538 3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole

3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole

Cat. No.: B13289538
M. Wt: 141.21 g/mol
InChI Key: HNFJAUHXPZKRIA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole is a heterocyclic compound with a unique structure that combines a furan ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable pyrrole derivative with a furan derivative in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound in larger quantities while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole is unique due to its combined furan and pyrrole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole

InChI

InChI=1S/C8H15NO/c1-8(2)5-9-7-4-10-3-6(7)8/h6-7,9H,3-5H2,1-2H3

InChI Key

HNFJAUHXPZKRIA-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2C1COC2)C

Origin of Product

United States

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